![molecular formula C9H6BrNO2S B1454492 Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate CAS No. 1250443-94-7](/img/structure/B1454492.png)
Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate
Overview
Description
“Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H6BrNO2S . It has an average mass of 272.118 Da and a monoisotopic mass of 270.930267 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate” can be represented by the SMILES string COC(=O)c1ccc(Br)cn1
. This indicates that the molecule consists of a bromothieno[2,3-B]pyridine core with a methyl ester group attached .
Physical And Chemical Properties Analysis
“Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.
Scientific Research Applications
Multicomponent Reactions
This compound can be used in multicomponent reactions, which are valuable synthetic tools to deliver highly functionalized motifs starting from simple building blocks in only one step and in an atom-economical way . These reactions allow the sustainable construction of highly functionalized and biologically important molecules .
Organic Synthesis and Reactivity Optimization
The compound can be used in organic synthesis and reactivity optimization. Its formation as the main reaction product was observed when the reaction was performed using ohmic heating . This opens new opportunities for further investigations of the potential of this thermal processing method in organic synthesis and reactivity optimization .
Development of Kinase Inhibitors
The thieno[2,3-B]pyridine derivatives, including Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate, have been used in the development of kinase inhibitors . These inhibitors are important in medicinal chemistry as they can modulate various biological activities .
Anti-Inflammatory Agents
This compound can be synthesized based on the reported anti-inflammatory activity of the structurally related molecule 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide . This suggests its potential use as an anti-inflammatory agent .
Broad Pharmacological Activities
The thieno[2,3-B]pyridine derivatives have attracted considerable attention because of their broad pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, antidiabetic, antihypertensive, and osteogenic activities, in addition to treatment of CNS disorders .
Drug Discovery Programs
This compound can serve as a starting point for future drug discovery programs . Following a structure-driven optimization process, a collection of potent and highly ligand efficient inhibitors were prepared and characterized, which could form the basis of a future drug discovery program .
properties
IUPAC Name |
methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)7-3-5-2-6(10)4-11-8(5)14-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXOEHXVYAAILU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679948 | |
Record name | Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate | |
CAS RN |
1250443-94-7 | |
Record name | Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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